(1R,3S)-Methyl 3-methylcyclopentanecarboxylate
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Overview
Description
(1R,3S)-Methyl 3-methylcyclopentanecarboxylate is an organic compound with a specific stereochemistry, indicated by the (1R,3S) configuration. This compound is a methyl ester derivative of 3-methylcyclopentanecarboxylic acid. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-Methyl 3-methylcyclopentanecarboxylate typically involves the esterification of 3-methylcyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-Methyl 3-methylcyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 3-methylcyclopentanecarboxylic acid.
Reduction: 3-methylcyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,3S)-Methyl 3-methylcyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (1R,3S)-Methyl 3-methylcyclopentanecarboxylate depends on the specific reactions it undergoes. In general, the ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol. The stereochemistry of the compound can influence its reactivity and interaction with other molecules, particularly in enzyme-catalyzed reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methylcyclopentanecarboxylate: Lacks the specific (1R,3S) stereochemistry.
Ethyl 3-methylcyclopentanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
3-methylcyclopentanecarboxylic acid: The parent acid form of the ester.
Uniqueness
The (1R,3S) configuration of Methyl 3-methylcyclopentanecarboxylate imparts unique stereochemical properties that can affect its reactivity and interactions in chemical and biological systems. This makes it distinct from other similar compounds that do not have the same stereochemistry.
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
methyl 3-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O2/c1-6-3-4-7(5-6)8(9)10-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
JEKZTDHRSRGRJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)C(=O)OC |
Origin of Product |
United States |
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